molecular formula C23H25N3O B10890421 N'-{(E)-[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-methylbenzohydrazide

N'-{(E)-[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-methylbenzohydrazide

Cat. No.: B10890421
M. Wt: 359.5 g/mol
InChI Key: OICJXPMPFQHAPZ-ZVHZXABRSA-N
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Description

N’~1~-{(E)-1-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-METHYLBENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a pyrrole ring substituted with dimethylphenyl and dimethyl groups, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{(E)-1-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-METHYLBENZOHYDRAZIDE typically involves the condensation of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 3-methylbenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve more stringent purification processes to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{(E)-1-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or benzohydrazide moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’~1~-{(E)-1-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-METHYLBENZOHYDRAZIDE exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-{(E)-1-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-METHYLBENZOHYDRAZIDE: This compound itself.

    Other Hydrazides: Compounds with similar hydrazide moieties but different substituents on the pyrrole or benzene rings.

    Pyrrole Derivatives: Compounds with similar pyrrole structures but different functional groups.

Uniqueness

The uniqueness of N’~1~-{(E)-1-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-3-METHYLBENZOHYDRAZIDE lies in its specific combination of substituents, which may confer unique chemical and biological properties

Properties

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

N-[(E)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-methylbenzamide

InChI

InChI=1S/C23H25N3O/c1-15-8-6-11-20(12-15)23(27)25-24-14-21-13-18(4)26(19(21)5)22-16(2)9-7-10-17(22)3/h6-14H,1-5H3,(H,25,27)/b24-14+

InChI Key

OICJXPMPFQHAPZ-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=C(N(C(=C2)C)C3=C(C=CC=C3C)C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=C(N(C(=C2)C)C3=C(C=CC=C3C)C)C

Origin of Product

United States

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